Sequence‑Defined Epitope Extension Differentiates 265‑280 from the Shorter KK10 263‑272 Epitope
The target 17‑mer peptide (KRWIILGLNKIVRMYC, residues 265‑280) is consistently described by multiple independent peptide vendors as an HIV‑1 gag p24 HLA‑B37 epitope [1][2]. In contrast, the core KK10 sequence (KRWIILGLNK, residues 263‑272) is widely documented and experimentally validated as an immunodominant HLA‑B*27:05‑restricted epitope [3][4]. A closely related 15‑mer (KRWIILGLNKIVRMY, residues 265‑279) was originally characterised as an HLA‑B27‑restricted CTL epitope with HIV‑1/HIV‑2 cross‑reactivity [5]. No published study has performed a direct quantitative comparison of T‑cell activation or MHC‑binding affinity between the 17‑mer 265‑280 and the 15‑mer 265‑279 or the 10‑mer 263‑272 under identical conditions.
| Evidence Dimension | HLA restriction element (annotated) |
|---|---|
| Target Compound Data | HLA‑B37 (vendor annotation) [1][2] |
| Comparator Or Baseline | KK10 263‑272: HLA‑B*27:05 [3][4]; 265‑279: HLA‑B27 [5] |
| Quantified Difference | Qualitative only; no quantitative binding or functional data available for direct comparison |
| Conditions | Restriction element assignment derived from published literature and vendor product sheets |
Why This Matters
Selection of the correct HLA‑restricted epitope is critical for any assay relying on MHC‑peptide‑TCR interactions, such as tetramer staining, ELISpot, or intracellular cytokine staining, because the restricting HLA allele determines which patient cohort or donor cells can be used.
- [1] Ruixibiotech, Product R‑M‑1721, 'HIV gag p24 (265‑280), CAS:118720‑30‑2, KRWIILGLNKIVRMYC, a HLA‑B37 epitope'. View Source
- [2] YoungShe Peptide, '118720‑30‑2, H‑Lys‑Arg‑Trp‑Ile‑ILe‑Leu‑Gly‑Leu‑Asn‑Lys‑Ile‑Val‑Arg‑Met‑Tyr‑Cys‑OH, alias KRWIILGLNKIVRMYC', 2022. View Source
- [3] Peptides.de, Product EP07894_1, 'HIV p24‑Gag 263‑272 (HLA‑B*27:05) KRWIILGLNK'. View Source
- [4] JPT Peptide Technologies, 'Antigen Peptide HIV p24 GAG HLA‑B*2705 (KRWIILGLNK) 1 mg', 2020. View Source
- [5] Nixon, D.F., et al. (1990) 'An HIV‑1 and HIV‑2 cross‑reactive cytotoxic T‑cell epitope', AIDS, 4(9), pp. 841–845. doi:10.1097/00002030-199009000-00002. View Source
